7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-5-thiol
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Overview
Description
7-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-THIOL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, with a methyl group at the 7th position and a thiol group at the 5th position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-THIOL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid, to yield the desired triazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This method utilizes microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times . The use of microwave irradiation also allows for better control over reaction conditions, reducing the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine or thiol derivative.
Substitution: The methyl group and thiol group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazolopyrimidine derivatives .
Scientific Research Applications
7-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-THIOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-THIOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It interferes with pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group instead of a thiol group, which affects its chemical reactivity and biological activity.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar to the above compound, it has a hydroxyl group at the 7th position.
1,2,4-Triazolo[1,5-a]pyridines:
Uniqueness
The presence of both a methyl group and a thiol group in 7-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-THIOL imparts unique chemical and biological properties. The thiol group enhances its ability to form disulfide bonds and interact with metal ions, while the methyl group influences its hydrophobicity and overall stability .
Properties
Molecular Formula |
C6H6N4S |
---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidine-5-thione |
InChI |
InChI=1S/C6H6N4S/c1-4-2-5(11)10-3-7-9-6(10)8-4/h2-3H,1H3,(H,8,9) |
InChI Key |
IRAPKTAIDOZANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N2C=NNC2=N1 |
Origin of Product |
United States |
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